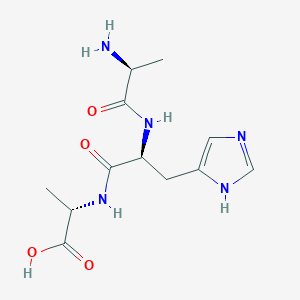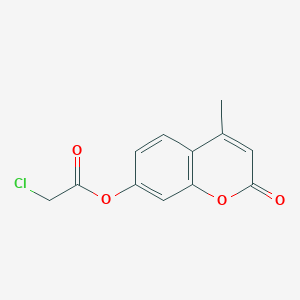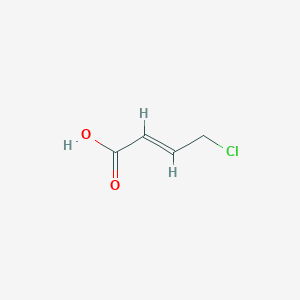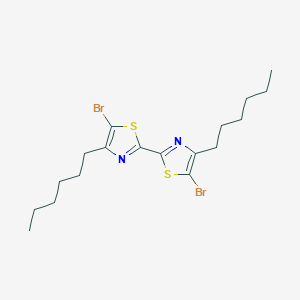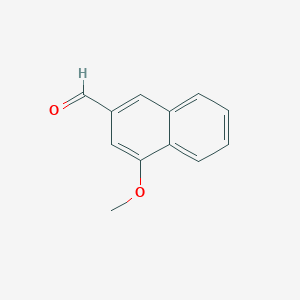
4-Metoxi-2-naftaldehído
Descripción general
Descripción
4-Methoxy-2-naphthaldehyde is an organic compound with the molecular formula C12H10O2 . It is a derivative of naphthaldehyde, which is a class of aromatic compounds . The compound is used in various chemical reactions and has been found in natural products .
Molecular Structure Analysis
The molecular structure of 4-Methoxy-2-naphthaldehyde consists of a naphthalene core with a methoxy group (-OCH3) and an aldehyde group (-CHO) attached to it . The exact positions of these groups on the naphthalene core can vary, leading to different isomers .
Chemical Reactions Analysis
4-Methoxy-2-naphthaldehyde, like other naphthaldehydes, can undergo various chemical reactions due to the presence of the reactive aldehyde group . For instance, it can participate in aldol reactions, Mannich reactions, and others . The exact reactions that 4-Methoxy-2-naphthaldehyde undergoes could depend on the specific conditions and reagents used.
Physical And Chemical Properties Analysis
4-Methoxy-2-naphthaldehyde has a molecular weight of 186.21 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved sources.
Aplicaciones Científicas De Investigación
Síntesis orgánica
Este compuesto es un precursor en la reacción de Vilsmeier-Haack, que es una forma de formilación utilizada para sintetizar aldehídos . La reacción implica el uso de oxicloruro de fósforo y dimetilformamida para introducir un grupo aldehído en el sistema aromático, que es un paso clave en la síntesis de diversas moléculas orgánicas.
Catálisis asimétrica
En el campo de la síntesis asimétrica, 4-Metoxi-2-naftaldehído se puede emplear en reacciones aldólicas catalizadas por prolina . Estas reacciones son significativas para crear moléculas quirales con alto exceso enantiomérico, que son esenciales en la producción de productos farmacéuticos y compuestos biológicamente activos.
Reacción de Mannich
El compuesto también se utiliza en reacciones de Mannich asimétricas de tres componentes . La reacción de Mannich es un método para formar compuestos β-amino carbonílicos, que son valiosos intermediarios en la química orgánica. La presencia del grupo metoxi puede influir en la selectividad y el rendimiento de la reacción.
Síntesis de dihidropiridina de Hantzsch
This compound: es un reactivo en la síntesis de 1,4-dihidropiridinas de Hantzsch . Estas dihidropiridinas son importantes por su actividad biológica y se utilizan en la síntesis de bloqueadores de los canales de calcio, que tienen aplicaciones terapéuticas en las enfermedades cardiovasculares.
Reacción de condensación de benzoína
El compuesto encuentra aplicación en reacciones de condensación de benzoína asimétricas . Esta reacción se utiliza para sintetizar α-hidroxi cetonas, que son intermediarios útiles en la preparación de diversos compuestos orgánicos, incluidos los aromas y productos farmacéuticos.
Síntesis de ftalazinediona
También está involucrado en la síntesis de pirazolo[1,2-b]ftalazinedionas . Estos compuestos han suscitado interés debido a sus posibles propiedades farmacológicas, incluidas las actividades antiinflamatorias y anticancerígenas.
Síntesis de fullerenos
Por último, This compound se puede utilizar para la síntesis de fullerenos (C60) mediante pirólisis de vacío instantánea . Los fullerenos tienen una amplia gama de aplicaciones, desde la fotovoltaica orgánica hasta los sistemas de administración de fármacos, debido a su estructura y propiedades electrónicas únicas.
Safety and Hazards
The safety data sheet for a related compound, 6-Methoxy-2-naphthaldehyde, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Similar precautions might be applicable to 4-Methoxy-2-naphthaldehyde, but specific safety data for this compound was not found in the retrieved sources.
Mecanismo De Acción
Target of Action
The primary target of 4-Methoxy-2-naphthaldehyde is the enzyme alcohol dehydrogenase (ADH) . ADH plays a crucial role in the metabolism of alcohols in the body, converting them into aldehydes and ketones.
Mode of Action
4-Methoxy-2-naphthaldehyde interacts with its target, ADH, by acting as a substrate for the enzyme . The compound can undergo a reaction with hydroxylamine to form oximes or hydrazine to form hydrazones . In these reactions, the oxygen atom in the compound acts as a nucleophile, competing with nitrogen. The reaction with oxygen leads to a reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The interaction of 4-Methoxy-2-naphthaldehyde with ADH affects the metabolic pathways involving alcohol degradation. The formation of oximes and hydrazones from the reaction of the compound with hydroxylamine or hydrazine represents a significant alteration in these pathways .
Pharmacokinetics
It’s known that the compound is a non-acidic nonsteroidal anti-inflammatory drug (nsaid) which is rapidly metabolized in the liver to the major active metabolite .
Result of Action
The result of the action of 4-Methoxy-2-naphthaldehyde involves the formation of oximes and hydrazones, which are essentially irreversible processes . These products can have various effects at the molecular and cellular levels, depending on their specific structures and properties.
Action Environment
The action, efficacy, and stability of 4-Methoxy-2-naphthaldehyde can be influenced by various environmental factors. For instance, the compound’s photostability can be improved when included in a microemulsion . Additionally, the compound’s action can be influenced by the presence of other substances in the environment, such as other metabolites or enzymes.
Propiedades
IUPAC Name |
4-methoxynaphthalene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-14-12-7-9(8-13)6-10-4-2-3-5-11(10)12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNSXRAUGCVFET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468174 | |
| Record name | 4-methoxy-2-naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123239-64-5 | |
| Record name | 4-methoxy-2-naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-Methoxy-2-naphthaldehyde in the context of Diospyros species?
A: 4-Methoxy-2-naphthaldehyde, alongside its structural isomer 5-hydroxy-4-methoxy-2-naphthaldehyde, has been identified as a constituent of the heartwood of Diospyros quiloensis []. These compounds belong to a class of methoxynaphthaldehydes, which are relatively rare in nature. Their presence in Diospyros species, particularly in the heartwood, suggests a potential role in the tree's defense mechanisms or wood properties.
Q2: How was 4-Methoxy-2-naphthaldehyde synthesized?
A: Researchers successfully synthesized 4-Methoxy-2-naphthaldehyde, along with other methoxynaphthoic acids and methoxynaphthaldehydes, using the Stobbe condensation reaction and subsequent cyclization []. This method provides a controlled approach for obtaining this compound and its derivatives for further investigation.
Q3: Are there any insights into the structure of 4-Methoxy-2-naphthaldehyde and related compounds from spectroscopic studies?
A: NMR spectroscopy has been instrumental in confirming the structures of 4-Methoxy-2-naphthaldehyde and related methoxynaphthoic acids and methoxynaphthaldehydes []. The spectral data, particularly the proton NMR, provides valuable information about the relative positions of the substituents on the naphthalene ring system and helps confirm the influence of steric and electronic effects on their chemical shifts.
Q4: Beyond its natural occurrence, is there any research on potential applications of 4-Methoxy-2-naphthaldehyde?
A: While the research primarily focuses on the isolation and structural characterization of 4-Methoxy-2-naphthaldehyde, its presence in Diospyros species, known for their medicinal properties, suggests potential avenues for further exploration. For instance, related compounds like plumbagin and diospyrin, also found in Diospyros oocarpa, have shown promising antiprotozoal and anthelmintic activities []. This finding could encourage future research into the biological activities of 4-Methoxy-2-naphthaldehyde and its potential use in pharmaceutical or agricultural applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





